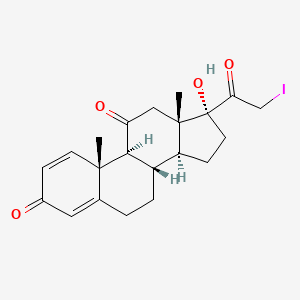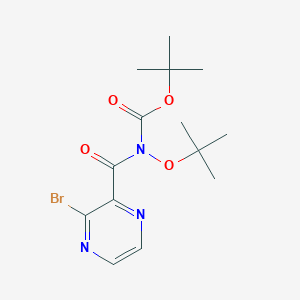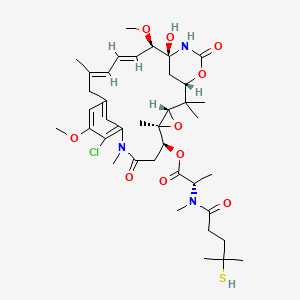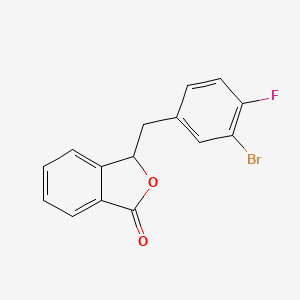![molecular formula C42H52O4P2 B11827792 (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)
(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry and structural features, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-butanediol
- (2S,3S)-2,3-butanediol
- Meso-2,3-butanediol
Uniqueness
Compared to these similar compounds, (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole stands out due to its complex structure and unique stereochemistry. This complexity allows for specific interactions and applications that are not possible with simpler compounds .
Propiedades
Fórmula molecular |
C42H52O4P2 |
|---|---|
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m1/s1 |
Clave InChI |
ASZIPGIBSGSPPM-XPZQDXKISA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@]([C@@H](O3)[C@@H]4OC5=C([P@]4C(C)(C)C)C(=CC=C5)O[C@@H](C6=CC=CC=C6)C(C)C)C(C)(C)C |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11827738.png)
![6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827745.png)

![tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11827760.png)





![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
